3-Amino-4,4-difluorobutanoic acid
Description
3-Amino-4,4-difluorobutanoic acid (C₄H₇F₂NO₂) is a fluorinated β-amino acid characterized by two fluorine atoms at the C4 position. Its stereospecific (2S)-enantiomer is structurally defined by the SMILES string FC(F)CC(N)C(=O)O and InChI key InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1 . This compound exhibits significant biological activity, particularly as an irreversible and stereospecific inhibitor of γ-aminobutyric acid transaminase (GABA-T), a key enzyme in neurotransmitter metabolism . Its mechanism involves active-site-directed inactivation, with a marked primary isotope effect observed when deuterated analogs are used .
Properties
Molecular Formula |
C4H7F2NO2 |
|---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
3-amino-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C4H7F2NO2/c5-4(6)2(7)1-3(8)9/h2,4H,1,7H2,(H,8,9) |
InChI Key |
OLFYIMZVBDNOOK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated β-Amino Acids
3-Amino-4,4,4-trifluorobutanoic Acid
- Structure: Differs by an additional fluorine atom at C4 (C₄H₆F₃NO₂).
- Synthesis : Asymmetric methods include biomimetic transamination of trifluoroketones and stereodivergent Mannich reactions .
- Properties : Melting point ~184°C (decomposition) , compared to the difluoro analog, which lacks reported thermal data.
- Applications: Used in protein mutagenesis as (S)-2-amino-4,4,4-trifluorobutanoic acid (TfeGly) for tRNA aminoacylation .
(S)-2-Amino-4,4-difluorobutanoic Acid (DfeGly)
Halogen-Substituted Derivatives
4-Bromo-4,4-difluorobutanoic Acid
- Structure: Bromine replaces the amino group at C4 (C₄H₅BrF₂O₂).
- Applications: Primarily a synthetic intermediate, contrasting with the enzyme-inhibitory role of the amino-substituted analog .
2-Amino-4,4-difluorobutanoic Acid Hydrochloride
Ester Derivatives
Ethyl 3-Amino-4,4-difluorobutanoate
- Structure: Ethyl ester of the parent acid (C₆H₁₁F₂NO₂) .
- Applications : Intermediate in organic synthesis; improved lipophilicity facilitates membrane permeability in drug development .
Ethyl 3-Amino-4,4,4-trifluorocrotonate
Enzyme Inhibition
- L-2-Amino-4-phosphono-4,4-difluorobutanoic Acid (F2Pab): Functions as a phosphoserine mimetic in antibodies, enabling recognition of phosphorylated peptides in p53 studies .
Protein Engineering
Data Tables
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